N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S3/c20-25(21,14-8-17-26(22,23)16-7-4-13-24-16)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-7,13,17H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGQINMHHOXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with ethyl 2-bromoethyl sulfone to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anticonvulsant agent and has been evaluated in animal models of epilepsy.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: Its chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to exhibit anticonvulsant activity by modulating neurotransmitter pathways in the brain. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with ion channels and receptors involved in neuronal signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide with structurally or functionally related sulfonamide derivatives, based on available evidence:
Key Observations:
Structural Complexity : The target compound’s combination of thiophene , sulfonamide , and 4-phenylpiperazine distinguishes it from simpler sulfonamide derivatives like 2‑hydrazinyl‑N‑(4‑sulfamoylphenyl)‑2‑thioxoacetamide, which lacks an aromatic heterocycle .
Pharmacological Potential: Compared to industrial fluorinated sulfonamides (e.g., 1-Hexanesulfonamide derivatives), the target compound’s 4-phenylpiperazine moiety suggests CNS activity, whereas fluorinated analogs prioritize chemical stability .
Patent Landscape : The compound in shares a sulfonyl ethyl group and thiophene core but incorporates ethoxy/methoxy substituents and a polycyclic framework, highlighting divergent therapeutic targets.
Research Findings:
- Sulfonamide Reactivity : Sulfonamide groups in compounds like the target and 2‑hydrazinyl‑N‑(4‑sulfamoylphenyl)‑2‑thioxoacetamide are susceptible to nucleophilic substitution, enabling diverse derivatization .
- Piperazine Interactions: The 4-phenylpiperazine group may enhance blood-brain barrier penetration compared to non-aromatic amines in fluorinated sulfonamides .
- Synthetic Challenges : Multi-step synthesis (evidenced in ) is required for sulfonamide-piperazine hybrids, contrasting with simpler fluorinated sulfonamides produced via direct alkylation .
Biological Activity
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its anticonvulsant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 415.6 g/mol. Its structure comprises a thiophene ring linked to a sulfonamide group and a phenylpiperazine moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄S₃ |
| Molecular Weight | 415.6 g/mol |
| CAS Number | 897622-27-4 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and ion channels involved in neuronal signaling. It has been shown to exhibit anticonvulsant effects by modulating glutamate and GABAergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures.
Anticonvulsant Activity
Research has demonstrated that this compound possesses significant anticonvulsant properties. In various animal models, it has been evaluated for its efficacy in reducing seizure frequency and severity. The following table summarizes key findings from relevant studies:
Research Applications
Beyond its anticonvulsant potential, this compound is being explored for various applications:
1. Medicinal Chemistry:
- Investigated as a potential treatment for epilepsy and other neurological disorders.
- Explored for its neuroprotective effects against oxidative stress.
2. Cancer Research:
- Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells .
- Further investigations are needed to establish its effectiveness against specific cancer types.
3. Material Science:
- Its unique chemical properties allow it to be utilized in developing new materials and catalysts, enhancing the efficiency of chemical reactions.
Case Studies
Several case studies have highlighted the biological activity of related compounds with similar moieties:
Case Study 1: Anticancer Activity
A study on structurally related thiophene derivatives showed significant cytotoxicity against various cancer cell lines, indicating that modifications to the thiophene structure can enhance anticancer properties .
Case Study 2: Neuroprotective Effects
Research involving neuroprotective agents similar to this compound demonstrated their ability to protect neurons from apoptosis induced by excitotoxicity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach includes:
Sulfonylation of thiophene : React thiophene-2-sulfonyl chloride with 2-aminoethanethiol to form the ethylthio intermediate.
Piperazine coupling : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or Mitsunobu reaction.
Oxidation : Convert the thioether to sulfonyl using oxidizing agents like m-CPBA or H₂O₂ in acetic acid.
Critical parameters include pH control (neutral to slightly basic for sulfonylation) and inert atmosphere to prevent oxidation side reactions. Characterization via ¹H/¹³C NMR and LC-MS is essential to confirm intermediates .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Use a multi-technique approach:
- X-ray crystallography (if crystalline) for absolute configuration determination .
- NMR spectroscopy : Key peaks include thiophene protons (δ 7.2–7.8 ppm), sulfonyl group resonance (δ 3.1–3.5 ppm for -SO₂-), and piperazine protons (δ 2.5–3.0 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺ or [M-H]⁻).
- IR spectroscopy for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Basic: What analytical methods are suitable for assessing purity?
Answer:
- HPLC/UPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Elemental analysis (C, H, N, S) to validate stoichiometry (deviation ≤0.4% acceptable).
- Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?
Answer:
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Catalytic methods : Use Pd/C or Ni catalysts for coupling steps to reduce byproducts.
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to terminate at optimal conversion .
Advanced: How does the sulfonamide-piperazine-thiophene scaffold influence biological activity?
Answer:
- Sulfonamide moiety : Enhances binding to enzymes (e.g., carbonic anhydrase) via Zn²⁺ coordination.
- Piperazine : Improves solubility and modulates receptor affinity (e.g., serotonin/dopamine receptors).
- Thiophene : Provides π-π stacking interactions in hydrophobic binding pockets.
Structure-activity relationship (SAR) studies suggest substituting the phenyl group on piperazine with electron-withdrawing groups (e.g., -CF₃) increases potency against kinase targets .
Advanced: What crystallization conditions produce high-quality single crystals for X-ray studies?
Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/water or DMSO/ethyl acetate) for slow evaporation.
- Temperature gradient : Cool from 40°C to 4°C at 0.5°C/hour.
- Seeding : Introduce microcrystals to control nucleation.
Crystals grown in DMF/hexane mixtures (3:1) typically yield 0.2–0.3 Å resolution structures .
Advanced: How to resolve discrepancies in biological assay data (e.g., IC₅₀ variability)?
Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), ATP concentrations (1–10 µM), and incubation times.
- Statistical analysis : Apply Grubbs’ test to identify outliers and use ANOVA for batch effects.
- Orthogonal assays : Confirm results with SPR (binding affinity) and Western blot (target engagement) .
Advanced: What computational methods predict pharmacokinetic properties of this compound?
Answer:
- Molecular dynamics (MD) : Simulate membrane permeability (logP) using GROMACS.
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F) and CYP450 inhibition.
- Docking studies : AutoDock Vina or Schrödinger Suite for binding mode analysis to targets like HSP90 or PDE5 .
Advanced: How to design derivatives for improved metabolic stability?
Answer:
- Isosteric replacement : Substitute labile ester groups with amides or heterocycles.
- Deuteriation : Replace hydrogen with deuterium at metabolically vulnerable sites (e.g., benzylic positions).
- Prodrug strategies : Introduce phosphate or peptide-linked moieties for controlled release .
Ethical: What guidelines govern the use of this compound in non-clinical research?
Answer:
- Non-human studies : Follow OECD 423 for acute toxicity testing.
- Environmental safety : Assess ecotoxicity (e.g., Daphnia magna LC₅₀) per REACH regulations.
- Documentation : Maintain ICH-compliant lab notebooks and Material Safety Data Sheets (MSDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
